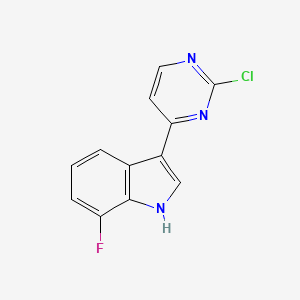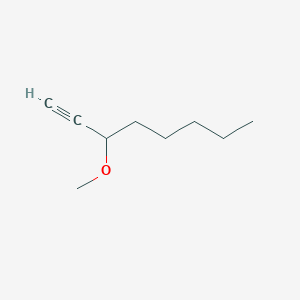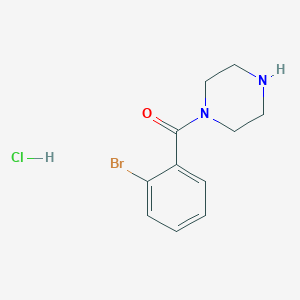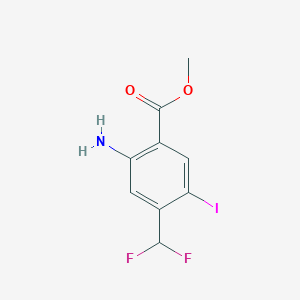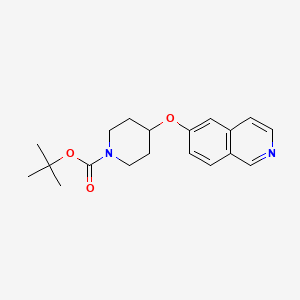
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate is a complex organic compound with the molecular formula C19H24N2O3 This compound is known for its unique structure, which includes an isoquinoline moiety linked to a piperidine ring via an ether bond, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Etherification: The isoquinoline derivative is then reacted with a piperidine derivative under basic conditions to form the ether bond. This step often uses reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Pd/C in ethanol under hydrogen gas, LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of TEA.
Major Products
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline or piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid benzyl ester: Similar structure but with a benzyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl, ethyl, and benzyl ester counterparts, which may have different steric and electronic properties.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-10-7-16(8-11-21)23-17-5-4-15-13-20-9-6-14(15)12-17/h4-6,9,12-13,16H,7-8,10-11H2,1-3H3 |
InChI Key |
KUTXNDMWSQNTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
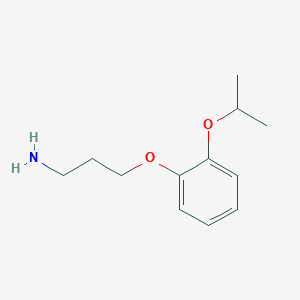
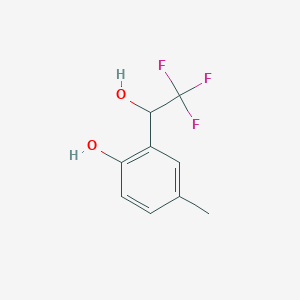
![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)
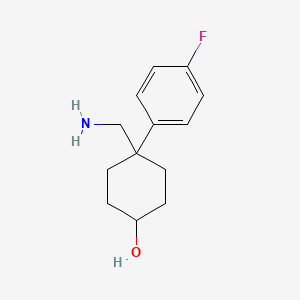
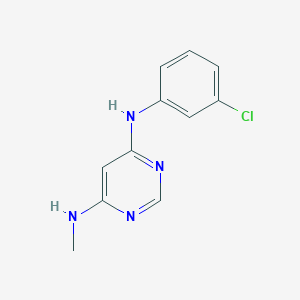
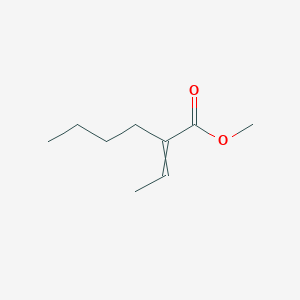
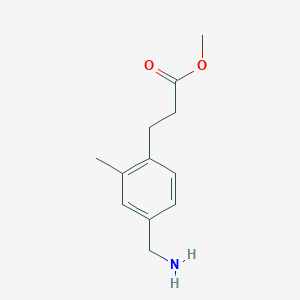
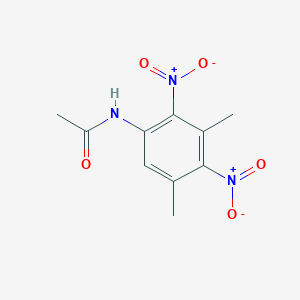
![[4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8492084.png)
